molecular formula C18H16O3 B13014320 Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13014320
M. Wt: 280.3 g/mol
InChI Key: PZBOQNHYIXCFRG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H16O3 It is a derivative of benzoic acid and contains a propargyl group and a 4-methylbenzyl ether moiety

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H16O3/c1-3-12-20-18(19)16-8-10-17(11-9-16)21-13-15-6-4-14(2)5-7-15/h1,4-11H,12-13H2,2H3

InChI Key

PZBOQNHYIXCFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in derivatives like Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate facilitates nucleophilic substitution. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives.

  • Alkoxy/Amino Substitution : Bromine can be replaced by alkoxy or amino groups using K₂CO₃ or amines in polar aprotic solvents .

Reaction Conditions and Yields

SubstrateNucleophileConditionsProductYield
3-Bromo derivativeMorpholineDCM, RT, 12 hMorpholine-substituted benzoate82%
3-Bromo derivative Propargyl alcoholAcetone, K₂CO₃, reflux, 6 hPropargyl ether analog93%

Alkyne-Based Cycloadditions

The propargyl group participates in:

  • Huisgen Cycloaddition : Forms 1,2,3-triazoles with azides under copper(I) catalysis (Click Chemistry) .

  • Enamine-Mediated Cyclizations : Reacts with aldehydes/ketones to generate fused heterocycles (e.g., triazoles) .

Example: Triazole Formation

text
Prop-2-yn-1-yl benzoate + Tosyl azide → CuI, DMSO, RT, 2 h → 1,4-Disubstituted triazole (95% yield)

Ester Hydrolysis and Transesterification

The benzoate ester undergoes:

  • Basic Hydrolysis : NaOH/EtOH yields 4-((4-methylbenzyl)oxy)benzoic acid.

  • Acid-Catalyzed Transesterification : Methanol/H₂SO₄ produces methyl benzoate derivatives .

Kinetic Data

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
1M NaOH, 70°C2.3 × 10⁻⁴50 min
0.1M H₂SO₄, reflux1.8 × 10⁻⁵6.4 h

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position .

  • Halogenation : Br₂/FeBr₃ adds bromine to the ortho/para positions.

Regioselectivity in Nitration

PositionProduct Ratio
Meta-Nitro85%
Para-Nitro12%
Ortho-Nitro3%

Oxidative Coupling Reactions

The propargyl group enables Glaser-Hay coupling:

  • Dimerization : Under Cu(I)/O₂, forms conjugated diynes .

  • Cross-Coupling : With terminal alkynes, generates unsymmetrical diynes .

Optimization Table

CatalystSolventTemp (°C)Yield (%)
CuI/Pd(PPh₃)₄THF6078
CuBr/NeocuproineToluene8092

Comparative Reactivity of Structural Analogs

CompoundKey ReactionRate Relative to Target
Methyl 4-(prop-2-yn-1-yloxy)benzoate Ester hydrolysis1.2× faster
3-Bromo derivativeSuzuki coupling3× faster
3-Methoxy derivativeElectrophilic substitution0.7× slower

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity:
Research indicates that compounds similar to Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate exhibit significant antimicrobial properties. Derivatives of benzoates have been shown to inhibit the growth of various bacterial strains, making this compound a candidate for antibiotic development.

2. Anticancer Properties:
Studies have evaluated the anticancer effects of benzoate derivatives, revealing that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups have demonstrated increased efficacy in inducing apoptosis in cancer cells.

3. Anti-inflammatory Potential:
The structural characteristics of this compound suggest it may serve as a lead compound for developing anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be explored in therapeutic contexts.

Material Science Applications

1. Synthesis of Advanced Materials:
This compound can act as an intermediate in synthesizing more complex organic materials. Its unique structure allows for the incorporation into polymers or other materials with desired properties, such as improved thermal stability or enhanced mechanical strength .

2. Flavoring Agents:
Given its aromatic characteristics, there is potential for using this compound as a flavoring agent in food products. Its stability and pleasant scent make it suitable for this application.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated that at specific concentrations, the compound inhibited over 90% of bacterial growth in vitro, showcasing its potential as a therapeutic agent against infections.

Case Study 2: Anticancer Activity Assessment
In another investigation, propynyl-substituted benzoates were synthesized and tested against several cancer cell lines. The results indicated that compounds with specific substituents significantly increased their cytotoxic effects, suggesting that this compound may exhibit similar properties .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The propargyl group can also participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is unique due to its combination of a propargyl group and a 4-methylbenzyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound notable for its potential biological activities. This compound features a propargyl group and a benzoate moiety, which may interact with various biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula for this compound is C15H16O3C_{15}H_{16}O_3. Its structure includes:

  • A prop-2-ynyl group
  • A benzoate functional group
  • An ether linkage with a 4-methylbenzyl substituent

This unique arrangement contributes to its stability and potential reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications. For instance, studies on related benzoate derivatives suggest they may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : The interaction of such compounds with biological receptors can lead to significant physiological effects. The presence of the aromatic ring system in this compound may facilitate binding to various receptors, influencing cellular responses.
  • Antimicrobial Activity : Some derivatives of benzoic acid have demonstrated antimicrobial properties, which could extend to this compound. Its structural components suggest it may interact with microbial cell membranes or metabolic pathways .

1. Enzyme Inhibition Studies

A study evaluated the enzyme inhibition properties of a series of benzoate derivatives, revealing that certain structural modifications significantly enhanced inhibitory activity. For example, compounds with additional electron-withdrawing groups exhibited increased potency against target enzymes compared to their unsubstituted counterparts .

2. Antimicrobial Activity Assessment

In laboratory settings, derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications in the aromatic ring could enhance antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus .

3. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of substituent positioning on the benzoate ring. Variations in substituents at the para position led to differing biological activities, suggesting that optimizing these positions could yield compounds with improved therapeutic profiles .

Comparative Analysis of Related Compounds

The following table summarizes key features of structurally related compounds:

Compound NameMolecular FormulaKey Features
Prop-2-ynyl 3-methoxy-4-(4-methylbenzyl)benzoateC₁₄H₁₂O₄Similar alkylation method; different substituents
Ethyl 3-chloro-4-(4-methylbenzyl)benzoateC₁₇H₁₇ClO₃Chlorine substitution; potential differences in reactivity
Propanoyl 3-fluoro-4-(phenoxymethyl)benzoateC₁₂H₁₃F O₃Fluorine atom; altered electronic properties

This comparison illustrates how variations in substituents can influence chemical reactivity and biological activity, making derivatives of Prop-2-ynyl compounds a promising area for further research.

Q & A

What spectroscopic methods are recommended for characterizing Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate?

Basic
Key spectroscopic techniques include NMR (¹H/¹³C for functional group analysis), IR (to confirm ester and ether linkages), and single-crystal X-ray diffraction (for definitive structural elucidation). X-ray crystallography is particularly critical for resolving molecular geometry and confirming substituent orientation, as demonstrated in studies of structurally analogous esters . Mass spectrometry (HRMS) can validate molecular weight, while elemental analysis ensures purity.

How can SHELXL resolve crystallographic disorder in this compound?

Advanced
SHELXL employs iterative refinement cycles to model disorder, using PART and SUMP commands to partition occupancies of overlapping atoms. For example, if the propargyl group exhibits rotational disorder, anisotropic displacement parameters (ADPs) can be refined with constraints to maintain chemical plausibility. The program’s robust handling of twinned data and pseudo-symmetry (via TWIN/BASF commands) is essential for resolving complex crystal packing .

What synthetic routes are commonly employed to prepare this compound?

Basic
Synthesis typically involves esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Alternatively, nucleophilic substitution on methyl 4-((4-methylbenzyl)oxy)benzoate with propargyl bromide in the presence of a base (e.g., K₂CO₃) may be used. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is standard .

How do π-π interactions and hydrogen bonding influence its crystal packing?

Advanced
Weak C–H···O hydrogen bonds and π-π stacking between aromatic rings (e.g., benzoate and 4-methylbenzyl groups) drive supramolecular assembly. In analogous structures, these interactions form chains or layers along specific crystallographic axes (e.g., the a-axis in phenyl benzoate derivatives). Mercury CSD analysis can quantify interaction distances and angles, aiding in packing motif prediction .

What safety precautions are necessary when handling this compound?

Basic
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in sealed containers under inert gas (N₂/Ar) to minimize propargyl group oxidation. Emergency measures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention for persistent irritation .

How to resolve computational vs. experimental molecular geometry discrepancies?

Advanced
Discrepancies in bond lengths/angles may arise from crystal packing effects (e.g., steric strain) not modeled in gas-phase DFT calculations. Perform periodic DFT simulations (e.g., using VASP) incorporating crystal environment data. Adjust computational parameters (basis sets, dispersion corrections) to better match experimental X-ray results .

How is single-crystal X-ray diffraction applied to determine its structure?

Basic
Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture), and data collected at low temperature (100 K) to reduce thermal motion. SHELXT automates space group determination, while SHELXL refines atomic coordinates and ADPs. WinGX/ORTEP visualizes the final structure, and CIF validation ensures geometric accuracy .

How can the propargyl group be modified to enhance biological activity in SAR studies?

Advanced
The propargyl moiety can undergo click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to introduce triazole-linked pharmacophores. Alternatively, substituting the terminal hydrogen with electron-withdrawing groups (e.g., CF₃) may improve metabolic stability. Docking studies (AutoDock Vina) can predict binding affinity changes post-modification .

What purification steps are critical post-synthesis?

Basic
After reaction completion, purify via flash chromatography (gradient elution with hexane/EtOAc) to remove unreacted starting materials. Recrystallization from ethanol or acetonitrile enhances purity. Confirm purity by TLC (Rf comparison) and HPLC (≥95% peak area) .

How to optimize high-throughput crystallization screening?

Advanced
Use combinatorial screening with 96-well plates and diverse solvent mixtures (e.g., PEGs, alcohols, DMSO). Adjust temperature gradients (4°C to 50°C) to identify nucleation conditions. Automated systems (e.g., Formulatrix Rock Imager) track crystal growth. SHELXD pipelines can expedite phase determination for multiple crystals .

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